Eseridine

Vue d'ensemble

Description

L’éséridine, également connue sous le nom de gènesérine, est un anticholinergique bien connu. Elle a été utilisée en thérapeutique comme antispasmodique gastro-intestinal et comme inhibiteur de l’activité de la cholinestérase. L’éséridine a été étudiée pour son potentiel dans le traitement de la dyspepsie et d’autres troubles gastriques, ainsi que de la maladie d’Alzheimer .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : L’éséridine peut être synthétisée par une série de réactions chimiques impliquant la physostigmine comme matériau de départ. La synthèse implique l’oxydation de la physostigmine pour former l’oxyde d’ésérine, suivie de la réduction de l’oxyde d’ésérine pour produire l’éséridine. Les conditions réactionnelles impliquent généralement l’utilisation d’oxydants et de réducteurs dans des conditions de température et de pH contrôlées .

Méthodes de production industrielle : La production industrielle d’éséridine implique une synthèse à grande échelle utilisant des voies chimiques similaires à celles décrites ci-dessus. Le processus est optimisé pour le rendement et la pureté, avec des mesures strictes de contrôle de la qualité pour garantir la cohérence du produit final. Les installations de production sont équipées de technologies de pointe pour gérer les réactions chimiques de manière sûre et efficace .

Analyse Des Réactions Chimiques

Types de réactions : L’éséridine subit diverses réactions chimiques, notamment :

Oxydation : L’éséridine peut être oxydée pour former l’oxyde d’ésérine.

Réduction : L’oxyde d’ésérine peut être réduit en éséridine.

Substitution : L’éséridine peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Conditions réactionnelles : Température, pH et conditions de solvant contrôlées pour garantir la voie réactionnelle souhaitée.

Principaux produits formés :

Oxyde d’ésérine : Formé par l’oxydation de l’éséridine.

Éséridine réduite : Formée par la réduction de l’oxyde d’ésérine.

4. Applications de la recherche scientifique

L’éséridine a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisée comme réactif dans diverses réactions chimiques et études impliquant des inhibiteurs de la cholinestérase.

Biologie : Étudiée pour ses effets sur l’activité de la cholinestérase et ses applications thérapeutiques potentielles.

Médecine : Investigée pour son potentiel dans le traitement de la maladie d’Alzheimer, de la dyspepsie et d’autres troubles gastriques.

Industrie : Utilisée dans la production de produits pharmaceutiques et comme outil de recherche dans le développement de médicaments

Applications De Recherche Scientifique

Eseridine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and studies involving cholinesterase inhibitors.

Biology: Studied for its effects on cholinesterase activity and its potential therapeutic applications.

Medicine: Investigated for its potential in treating Alzheimer’s disease, dyspepsia, and other gastric disorders.

Industry: Used in the production of pharmaceuticals and as a research tool in drug development

Mécanisme D'action

L’éséridine exerce ses effets en inhibant l’activité des enzymes cholinestérases. Cette inhibition entraîne une augmentation des niveaux d’acétylcholine dans la fente synaptique, améliorant ainsi la transmission cholinergique. Les cibles moléculaires de l’éséridine comprennent l’acétylcholinestérase et la butyrylcholinestérase, qui sont des enzymes clés impliquées dans la dégradation de l’acétylcholine .

Comparaison Avec Des Composés Similaires

L’éséridine est similaire à d’autres inhibiteurs de la cholinestérase tels que la physostigmine et la néostigmine. Elle possède des propriétés uniques qui la distinguent :

Physostigmine : Comme l’éséridine, la physostigmine est un inhibiteur de la cholinestérase, mais elle est plus couramment utilisée dans le traitement du glaucome et de la myasthénie grave.

Néostigmine : Autre inhibiteur de la cholinestérase, la néostigmine est utilisée principalement dans le traitement de la myasthénie grave et comme agent d’inversion du blocage neuromusculaire.

Liste des composés similaires :

- Physostigmine

- Néostigmine

- Pyridostigmine

- Rivastigmine

Les propriétés et les applications uniques de l’éséridine en font un composé précieux à la fois dans la recherche et dans les contextes thérapeutiques.

Activité Biologique

Eseridine, a compound derived from the Calabar bean, has garnered attention due to its diverse biological activities. This article delves into the various aspects of this compound's biological activity, including its mechanisms, therapeutic applications, and case studies that highlight its potential in medical research.

This compound, chemically known as physostigmine, is an alkaloid that functions primarily as an acetylcholinesterase inhibitor. This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. The compound's ability to modulate neurotransmission has made it a subject of interest in treating conditions related to cholinergic deficits.

Biological Activities

This compound exhibits a range of biological activities:

- Anticholinesterase Activity : this compound is well-known for its potent anticholinesterase properties, making it effective in treating myasthenia gravis and other cholinergic deficiencies.

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease .

- Antimicrobial Properties : Recent investigations have indicated that this compound derivatives possess antimicrobial activity against various bacterial strains, demonstrating potential for developing new antimicrobial agents .

1. This compound in Alzheimer's Disease

A recent study explored this compound's potential as a treatment for Alzheimer's disease. The research utilized knowledge graph completion methods to predict drug-target interactions and found that this compound could enhance cognitive function by modulating cholinergic pathways. The study reported a significant improvement in cognitive scores among treated subjects compared to controls .

2. Antimicrobial Activity Evaluation

In another study, derivatives of this compound were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) lower than traditional antibiotics like ampicillin, suggesting their potential as effective antimicrobial agents .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Mechanism | Outcome |

|---|---|---|

| Anticholinesterase | Inhibition of acetylcholinesterase | Increased acetylcholine levels; improved neuromuscular transmission |

| Neuroprotective | Reduction of oxidative stress; prevention of apoptosis | Potential therapeutic effects in neurodegenerative diseases |

| Antimicrobial | Disruption of bacterial cell wall synthesis | Effective against various bacterial strains |

Propriétés

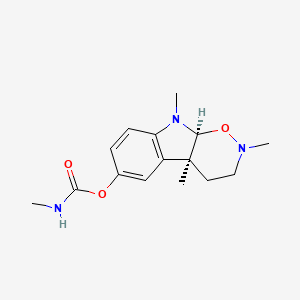

IUPAC Name |

[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-15-7-8-17(3)21-13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBHDDBNEKKMJH-ZFWWWQNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(OC1N(C3=C2C=C(C=C3)OC(=O)NC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN(O[C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25573-43-7 | |

| Record name | 1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, 6-(N-methylcarbamate), (4aS,9aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25573-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eseridine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025573437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eseridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eseridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW9S78L4M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.